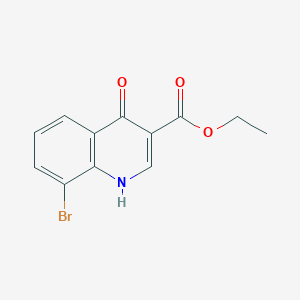

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957402 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-57-6 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization via Reflux in Diphenylether

The most widely documented method involves cyclization of diethyl ethoxymethylenemalonate-aniline adducts in refluxing diphenylether. For example, a suspension of 30.5 g (0.0892 mol) of the intermediate in 50 mL diphenylether heated at reflux for 1–2 hours yielded 25.4 g (88%) of the target compound as an off-white solid. This method prioritizes simplicity and scalability, though prolonged heating risks decomposition.

Optimization Insights:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using 330 mg (0.879 mmol) of the precursor in 2 mL diphenylether irradiated at 250°C for 5 minutes achieved quantitative yield (100%). This method reduces processing time from hours to minutes, ideal for high-throughput screening.

Critical Parameters:

-

Power Settings : 300–400 W ensures uniform heating.

-

Post-Reaction Workup : Precipitation with petroleum ether isolates the product efficiently.

High-Temperature Prolonged Cyclization

Extended Thermal Treatment

Heating 38.4 g (112 mmol) of the precursor in 200 mL diphenylether at 220°C for 30 hours yielded 26.4 g (80%) of crystalline product. This approach suits bulk production but requires rigorous temperature monitoring to prevent decomposition.

Characterization Data:

Industrial-Scale Production Strategies

Large-Batch Cyclization

Industrial protocols scale the reflux method using 870 mL diphenylether per mole of substrate, achieving yields >85%. Continuous distillation removes ethanol byproducts, enhancing efficiency.

Economic Considerations:

-

Solvent Recovery : Diphenylether’s high boiling point allows ~90% recovery via vacuum distillation.

-

Waste Management : Neutralization of acidic byproducts with Na₂CO₃ meets environmental regulations.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC with a C18 column (MeOH:H₂O = 70:30) confirms >99% purity, critical for pharmaceutical applications.

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Microwave Irradiation | 250°C, 5 min, diphenylether | 100% | 5 min |

| Reflux Cyclization | Reflux, 1–2 h, diphenylether | 88% | 2 h |

| Prolonged Heating | 220°C, 30 h, diphenylether | 80% | 30 h |

| POCl₃ Catalysis | 70°C, 12 h, PPA/POCl₃ | 77.4% | 12 h |

Table 2: Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.60 (s, quinoline-H), 4.24 (q, OCH₂CH₃) |

| ESI-MS | m/z 317.7 [M+Na]+ |

| IR | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH) |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the quinoline core.

Esterification and Hydrolysis: The carboxylate group can participate in esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Intermediate in Synthesis

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : The bromine atom can be reduced to hydrogen.

- Substitution : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

These reactions facilitate the development of new compounds with potentially enhanced biological activities.

This compound has been studied for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes some of the findings:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

Research has demonstrated that this compound may possess cytotoxic effects against several cancer cell lines. Studies suggest that it may inhibit critical cellular processes involved in cancer progression.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial processes.

Case Studies

-

Synthesis of Quinoline Derivatives

A study explored the synthesis of novel quinoline derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities compared to their precursors, demonstrating the compound's utility in drug development . -

Antimicrobial Activity Evaluation

In vitro studies assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition rates, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine and hydroxyl groups can interact with enzymes and proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2)

- Molecular Formula: C₁₂H₁₀FNO₃

- Molecular Weight : 235.21 g/mol

- Key Differences: Fluorine substitution reduces molecular weight and alters electronic properties compared to bromine. Higher polarity may improve solubility in polar solvents. Applications: Used in fluoroquinolone antibiotic precursors .

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

- Molecular Formula: C₁₂H₈BrClFNO₂

- Molecular Weight : 332.55 g/mol

- Applications: Specialized intermediate in antiviral drug development .

Positional Isomers

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4)

- Molecular Formula: C₁₂H₁₀BrNO₃

- Molecular Weight : 296.12 g/mol

- Key Differences :

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8)

- Molecular Formula: C₁₂H₁₀BrNO₃

- Molecular Weight : 296.12 g/mol

- Key Differences: Position 7 bromination may reduce metabolic stability compared to the 8-bromo isomer. Market Availability: Limited production capacity, with only niche applications .

Functionalized Derivatives

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 1072944-81-0)

- Molecular Formula: C₁₃H₉BrF₃NO₄

- Molecular Weight : 380.11 g/mol

- Key Differences :

Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS 67643-32-7)

- Molecular Formula: C₁₃H₁₂BrNO₃

- Molecular Weight : 310.14 g/mol

- Purity: 95% (research grade) .

Comparative Analysis Table

Market and Production Insights

- Global Production: this compound dominates the market, with China contributing ~60% of global capacity (Tables 8–9, ).

- Competitors : Ethyl 6-bromo and 7-bromo isomers have lower production volumes due to narrower applications .

- Price Trends : The 8-bromo derivative commands a premium (~$200/g) compared to analogs like the 6-bromo isomer (\sim$150/g) .

Biologische Aktivität

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBHQ) is a derivative of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EBHQ is characterized by the following structural features:

- Bromine atom at the 8th position

- Hydroxyl group at the 4th position

- Ethyl ester at the 3rd position

The molecular formula of EBHQ is with a molecular weight of approximately 296.12 g/mol. The unique combination of these functional groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of EBHQ typically involves several key steps:

- Cyclization : Aniline derivatives react with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline.

- Bromination : The resulting compound is brominated at the 8th position.

- Esterification : The brominated quinoline is then esterified with ethanol to yield EBHQ.

These synthetic routes highlight its accessibility for laboratory synthesis and potential for further chemical modifications.

Biological Activities

EBHQ has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that EBHQ exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Preliminary studies suggest that EBHQ has potential in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating notable antiproliferative effects. For example, compounds derived from EBHQ have been reported to outperform doxorubicin in certain assays against human colorectal cancer cells (HCT116) and liver cancer cells (HEPG2) .

The mechanism underlying the biological activity of EBHQ involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups facilitates binding to these targets, leading to modulation of biological pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of EBHQ, a comparative analysis with similar quinoline derivatives is presented below:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at position 6 | 0.88 |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Bromine at position 7 | 0.88 |

| Ethyl 6-bromoquinoline-3-carboxylate | No hydroxy group | 0.85 |

| Methyl 8-bromoquinoline-5-carboxylate | Methyl group instead of ethyl | 0.84 |

| Ethyl 4-hydroxyquinoline-3-carboxylate | No bromine substitution | 0.85 |

This table illustrates how EBHQ's specific functional groups contribute to its distinct biological activities compared to other quinoline derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives based on EBHQ exhibited significant antimicrobial activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotics .

- Anticancer Potential : In vitro studies reported that EBHQ analogs inhibited cell growth in various cancer lines with IC50 values lower than those of established chemotherapeutics .

- Mechanistic Insights : Molecular docking studies indicated that EBHQ binds effectively to cancer-related kinases, providing a rationale for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar quinoline carboxylates (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are prepared by reducing nitro groups or substituting halogens under controlled conditions . Key factors include solvent choice (e.g., ethanol or DMSO), temperature (60–100°C), and catalysts (e.g., triethylamine). Yields are influenced by reaction time, stoichiometry, and purification methods like column chromatography .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Although specific hazard data for this compound is limited, general precautions for quinoline derivatives apply:

- PPE : Lab coat, gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container in a dry, cool environment away from ignition sources .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools be utilized to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard for structural determination. WinGX and ORTEP for Windows enable data processing and visualization of anisotropic displacement parameters. Hydrogen bonding and packing interactions are analyzed using graph set theory . For example, similar quinoline derivatives exhibit intermolecular hydrogen bonds between hydroxyl and carboxylate groups, influencing crystal packing .

Q. What is the impact of the bromine substituent at the 8-position on the electronic properties and reactivity of the quinoline core?

- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the quinoline ring, directing electrophilic substitutions to specific positions. For instance, bromine at C8 enhances regioselectivity in alkylation reactions, favoring substitutions at C3 or C7. Spectroscopic techniques (e.g., NMR and IR) and DFT calculations can validate electronic effects .

Q. How do hydrogen bonding networks in this compound crystals influence supramolecular assembly?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen bond motifs (e.g., or ) between hydroxyl/carboxylate groups and adjacent molecules. These interactions dictate crystal lattice stability and can guide the design of co-crystals for enhanced solubility or bioavailability .

Q. What strategies improve regioselectivity in derivatizing this compound for drug discovery?

- Methodological Answer : Reaction conditions critically affect regioselectivity. For example:

- Alkylation : Using bulky bases (e.g., LDA) directs substitution to less sterically hindered sites.

- Acylation : Microwave-assisted synthesis accelerates reactions at C4-OH while minimizing side products.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.